molecular formula C8H7N3O2 B13680861 Methyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Methyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No.: B13680861
M. Wt: 177.16 g/mol
InChI Key: IIJHWYFOSSQHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methyl ester group attached to the carboxylate position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate nitrile or ester in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and scalability in production .

Chemical Reactions Analysis

Types of Reactions

Methyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Methyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is unique due to its specific structural features and the presence of a methyl ester group. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

methyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-2-3-7-10-9-5-11(7)4-6/h2-5H,1H3

InChI Key

IIJHWYFOSSQHKB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C=NN=C2C=C1

Origin of Product

United States

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